molecular formula C12H12N2O2S2 B12534320 Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate CAS No. 651714-22-6

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate

Cat. No.: B12534320
CAS No.: 651714-22-6
M. Wt: 280.4 g/mol
InChI Key: XKDHMCYWUKKWSI-UHFFFAOYSA-N
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Description

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and acetylation reactions. One common method involves the use of 2-aminothiophenol and an aldehyde in the presence of a catalyst such as iodine or samarium triflate under mild reaction conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring. The final step involves the acetylation of the resulting compound to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is unique due to its specific structural features, such as the presence of the acetyl group and the sulfanyl linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .

Properties

CAS No.

651714-22-6

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

methyl N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate

InChI

InChI=1S/C12H12N2O2S2/c1-8(15)13-11(16-2)7-17-12-14-9-5-3-4-6-10(9)18-12/h3-6H,7H2,1-2H3

InChI Key

XKDHMCYWUKKWSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C(CSC1=NC2=CC=CC=C2S1)OC

Origin of Product

United States

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